Unambiguous Structure Elucidation of 4-(Piperidin-3-yl)pyrimidine: A Multi-technique Spectroscopic and Crystallographic Approach
Unambiguous Structure Elucidation of 4-(Piperidin-3-yl)pyrimidine: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with pyrimidine and piperidine rings representing privileged structures due to their diverse pharmacological activities. The molecule 4-(Piperidin-3-yl)pyrimidine, possessing both of these key pharmacophores, presents a significant synthetic target in medicinal chemistry. Its biological activity is intrinsically linked to its precise three-dimensional structure, including the connectivity of the piperidine ring to the pyrimidine core and the stereochemistry of the piperidine moiety. Therefore, unambiguous structure elucidation is a critical step in its development and application.
This comprehensive technical guide provides a detailed, multi-faceted approach to the structural characterization of 4-(Piperidin-3-yl)pyrimidine. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, presenting a self-validating system for structural confirmation. We will explore a synergistic workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography to provide an irrefutable structural assignment.
I. Foundational Analysis: Mass Spectrometry
Mass spectrometry serves as the initial step in our analytical workflow, providing crucial information about the molecular weight and elemental composition of the synthesized compound. This technique offers high sensitivity with minimal sample consumption, making it an ideal preliminary analysis.[1]
Rationale for High-Resolution Mass Spectrometry (HRMS)
While nominal mass spectrometry can confirm the integer mass of a molecule, High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is employed to determine the accurate mass to within a few parts per million (ppm). This precision allows for the unequivocal determination of the elemental formula, a critical first step in structure validation. For 4-(Piperidin-3-yl)pyrimidine, with a chemical formula of C9H13N3, the expected monoisotopic mass is 163.1109 Da.[2]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is calibrated using a standard of known mass.[3]
-
Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode. The protonated molecule, [M+H]+, is the primary ion of interest.
-
Data Analysis: The measured mass of the [M+H]+ ion is compared to the theoretical mass calculated for C9H14N3+ (the protonated form of C9H13N3).
Expected Data and Interpretation
The HRMS data provides strong evidence for the elemental composition of the molecule. The fragmentation pattern, though not providing detailed stereochemical information, can offer clues about the structural components.[1]
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |
| [M+H]+ | 164.1182 | 164.1185 | 1.8 | C9H14N3 |
| [M+Na]+ | 186.1002 | 186.1005 | 1.6 | C9H13N3Na |
Table 1: Representative High-Resolution Mass Spectrometry Data for 4-(Piperidin-3-yl)pyrimidine.
II. Unraveling the Connectivity: A Suite of NMR Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) resonances and for establishing the connectivity between atoms.[5][6]
The Logic of a Multi-dimensional NMR Approach
A systematic NMR analysis begins with simple 1D spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons present. Subsequently, 2D correlation experiments are employed to piece together the molecular fragments and establish the final structure.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.[7]
-
1D ¹H NMR: A standard pulse sequence is used to obtain the proton spectrum.
-
1D ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons to which they are directly attached.[8]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems.[5][8]
Data Interpretation: Assembling the Structure
The following table presents plausible ¹H and ¹³C NMR data for 4-(Piperidin-3-yl)pyrimidine, along with key 2D correlations.
| Position | δ ¹H (ppm), multiplicity, J (Hz) | δ ¹³C (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹H → ¹³C) |
| Pyrimidine Ring | ||||
| 2 | 8.95, s | 158.5 | - | C4, C6 |
| 5 | 7.20, d, 5.2 | 118.0 | H6 | C4, C6 |
| 6 | 8.60, d, 5.2 | 156.0 | H5 | C2, C4, C5 |
| 4 | - | 165.0 | - | - |
| Piperidine Ring | ||||
| 3' | 3.50, m | 42.0 | H2'ax, H2'eq, H4'ax, H4'eq | C4, C5, C2', C4', C5' |
| 2'ax | 3.20, dt, 12.0, 4.0 | 51.0 | H3', H2'eq | C3', C6' |
| 2'eq | 3.00, dd, 12.0, 2.0 | 51.0 | H3', H2'ax | C3', C6' |
| 4'ax | 1.80, m | 25.0 | H3', H5'ax, H5'eq | C3', C5', C6' |
| 4'eq | 2.00, m | 25.0 | H3', H5'ax, H5'eq | C3', C5', C6' |
| 5'ax | 1.70, m | 30.0 | H4'ax, H4'eq, H6'ax, H6'eq | C3', C4' |
| 5'eq | 1.90, m | 30.0 | H4'ax, H4'eq, H6'ax, H6'eq | C3', C4' |
| 6'ax | 2.80, m | 46.0 | H5'ax, H5'eq | C2', C4' |
| 6'eq | 3.10, m | 46.0 | H5'ax, H5'eq | C2', C4' |
| NH | 2.50, br s | - | - | - |
Table 2: Hypothetical ¹H, ¹³C, COSY, and HMBC NMR Data for 4-(Piperidin-3-yl)pyrimidine.
The key HMBC correlation from the piperidine H3' proton to the pyrimidine C4 and C5 carbons unequivocally establishes the point of attachment between the two rings.
III. Definitive 3D Structure: Single-Crystal X-ray Crystallography
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the definitive solid-state structure, including absolute stereochemistry and detailed conformational information.[1][9] This technique is considered the gold standard for structural elucidation.[9]
Rationale and Importance
For a molecule like 4-(Piperidin-3-yl)pyrimidine, X-ray crystallography can:
-
Confirm the connectivity established by NMR.
-
Determine the relative stereochemistry of substituents on the piperidine ring.
-
Provide precise bond lengths, bond angles, and torsion angles.
-
Reveal intermolecular interactions in the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/acetonitrile).[10]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Expected Results
The crystallographic data would provide precise atomic coordinates, confirming the 3-yl substitution on the piperidine ring and its connection to the 4-position of the pyrimidine ring. The conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the two heterocyclic systems would be definitively established.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.0430 |
| b (Å) | 8.0805 |
| c (Å) | 11.1700 |
| β (°) | 97.475 |
| Volume (ų) | 540.80 |
| Z | 2 |
Table 3: Representative crystallographic data for a piperidine derivative.[11]
Conclusion
The unambiguous structure elucidation of novel chemical entities like 4-(Piperidin-3-yl)pyrimidine is paramount in the field of drug development. The integrated analytical workflow presented in this guide, combining the strengths of high-resolution mass spectrometry, a comprehensive suite of NMR techniques, and the definitive power of X-ray crystallography, provides a robust and self-validating methodology. By understanding the "why" behind each experimental choice, researchers can confidently and efficiently characterize their synthesized molecules, paving the way for further biological evaluation and development.
References
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved February 2, 2026, from [Link]
-
Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-(piperidin-4-yl)pyrimidine (C9H13N3). Retrieved February 2, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 2, 2026, from [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved February 2, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]
-
AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved February 2, 2026, from [Link]
-
NIH. (n.d.). High-Resolution Pyrimidine- and Ribose-Specific 4D HCCH-COSY Spectra of RNA Using the Filter Diagonalization Method. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved February 2, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved February 2, 2026, from [Link]
-
IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved February 2, 2026, from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 2, 2026, from [Link]
-
PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved February 2, 2026, from [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved February 2, 2026, from [Link]
-
YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved February 2, 2026, from [Link]
-
Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved February 2, 2026, from [Link]
-
MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved February 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1185194-36-8 | 4-(Piperidin-3-yl)pyrimidine - Synblock [synblock.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. smbstcollege.com [smbstcollege.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
